B1574711 VTP-766

VTP-766

Cat. No. B1574711
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VTP-766 is a potent orally active and selective liver X receptor beta (LXRbeta) agonist targeted for the treatment of atopic dermatitis and acute coronary syndrome. VTP-766 has LXRbeta IC50 = 3 nM, LXRalpha IC50 = 81 nM, respectively. VTP-766 was also active in cellular assays (EC50 = 4.5 nM in THP1 cells) and had moderate stability (CYP2C9 approximately 700 nM). VTP-766 was also active in vivo in cynomolgus monkeys at a dose range of 1 to 10 mg/kg

Scientific Research Applications

1. Cancer Treatment and Tumor Microvasculature Assessment

VTP-766, identified in various studies as vascular targeted photodynamic therapy (VTP), has been applied in cancer treatment, particularly in prostate and urothelial tumors. Research indicates that VTP, in combination with androgen deprivation therapy, can significantly inhibit tumor growth, particularly in prostate cancer models. The treatment induces rapid destruction of targeted tissues while preserving critical organ structures and bystander blood vessels within solid organs. VTP has shown promise in treating low-risk prostate cancer and is positioned as an intermediate treatment option between watchful waiting and radical therapy. Additionally, VTP is used in combination with immunotherapies like PD-1 inhibitors and OX40 agonists to enhance antitumor immune responses and therapeutic efficacy in urothelial tumor models (Kim et al., 2018), (Alvim et al., 2021), (Kimm et al., 2016).

2. Eye Health and Meibomian Gland Dysfunction

VTP-766 has been investigated for its effects on eye health, particularly in treating meibomian gland dysfunction and evaporative dry eye. Studies show that a single VTP treatment can deliver sustained improvement in meibomian gland function and reduction in dry eye symptoms over 12 months. The treatment is positioned as a better alternative to conventional therapies like warm compress and eyelid hygiene therapy for managing meibomian gland dysfunction (Blackie et al., 2016), (Hagen et al., 2018).

3. Monitoring Treatment Effects and Enhancing Treatment Efficacy

The effects of VTP-766 on tumor microvasculature have been assessed using ultrahigh-resolution functional optical coherence tomography (UHR-FOCT), providing insights into the change in tumor vasculatures in response to VTP. These studies contribute to optimizing the treatment effect by accurately assessing vasculature changes, particularly the microvasculature's changes in vivo. Moreover, VTP has been explored in combination with other agents, like mitochondria-targeted peptides SS-20 and SS-31, to protect against high-dose VTP-induced tissue damage, suggesting a promising approach in renal preservation and side effects prevention after VTP ablation (Chen et al., 2020), (Kottwitz et al., 2017).

properties

Product Name

VTP-766

IUPAC Name

Unknown

SMILES

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

VTP-766;  VTP 766;  VTP766.

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.